molecular formula C22H17ClN2 B15166960 Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]- CAS No. 649739-83-3

Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-

Cat. No.: B15166960
CAS No.: 649739-83-3
M. Wt: 344.8 g/mol
InChI Key: ZVKMKCJLHCYIRQ-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]- is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound , the synthesis might involve:

    Step 1: Condensation of 3-chlorobenzaldehyde with 4-methylbenzylamine to form an imine intermediate.

    Step 2: Cyclization of the imine intermediate with o-phenylenediamine under acidic conditions to form the quinoxaline core.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include:

    Catalytic hydrogenation: to reduce any unwanted by-products.

    Recrystallization: to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Quinoxaline derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the quinoxaline ring to form dihydroquinoxalines using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Nitroquinoxalines, halogenated quinoxalines.

Scientific Research Applications

Quinoxaline derivatives, including 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-quinoxaline, have various scientific research applications:

    Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.

    Biology: Investigated for their antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agents for treating diseases such as cancer and neurological disorders.

    Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of quinoxaline derivatives often involves:

    Molecular Targets: Binding to DNA or proteins, disrupting their normal function.

    Pathways Involved: Inhibition of enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, used as a reference for comparing derivatives.

    2,3-Diphenylquinoxaline: Another derivative with different substituents on the quinoxaline core.

    2-(3-Chlorophenyl)quinoxaline: A simpler derivative with only one substituent.

Uniqueness

    2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-quinoxaline: is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

CAS No.

649739-83-3

Molecular Formula

C22H17ClN2

Molecular Weight

344.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]quinoxaline

InChI

InChI=1S/C22H17ClN2/c1-15-9-11-16(12-10-15)13-21-22(17-5-4-6-18(23)14-17)25-20-8-3-2-7-19(20)24-21/h2-12,14H,13H2,1H3

InChI Key

ZVKMKCJLHCYIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl

Origin of Product

United States

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